(4-chlorophenyl)[3-hexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
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Overview
Description
(4-chlorophenyl)[3-hexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a hexyl chain, a hydroxy group, and a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)[3-hexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of an α-amino ketone with an O-acyl oxime under copper-catalyzed oxidative dehydrogenative conditions . This method allows for the formation of the pyrazole ring with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)[3-hexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the trifluoromethyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a de-trifluoromethylated product.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(4-chlorophenyl)[3-hexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-chlorophenyl)[3-hexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Properties
Molecular Formula |
C17H20ClF3N2O2 |
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Molecular Weight |
376.8 g/mol |
IUPAC Name |
(4-chlorophenyl)-[3-hexyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C17H20ClF3N2O2/c1-2-3-4-5-6-14-11-16(25,17(19,20)21)23(22-14)15(24)12-7-9-13(18)10-8-12/h7-10,25H,2-6,11H2,1H3 |
InChI Key |
GNGYZLLGMKRFLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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